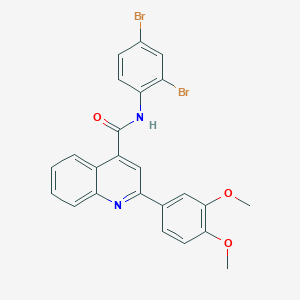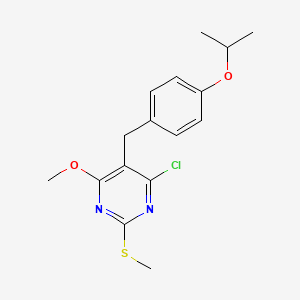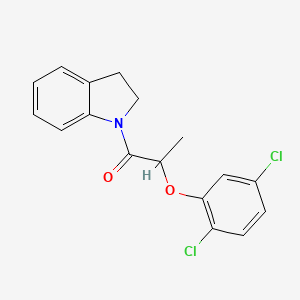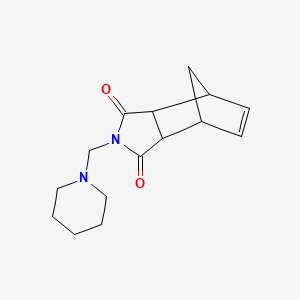![molecular formula C23H13Cl2NO3S B11654550 3-(1,3-benzothiazol-2-yl)-7-[(2,6-dichlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11654550.png)
3-(1,3-benzothiazol-2-yl)-7-[(2,6-dichlorobenzyl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Benzothiazol-2-yl)-7-[(2,6-dichlorobenzyl)oxy]-2H-chromen-2-one is a complex organic compound that combines the structural features of benzothiazole and chromenone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-7-[(2,6-dichlorobenzyl)oxy]-2H-chromen-2-one typically involves a multi-step process:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole moiety. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of Chromenone Core: The chromenone core is synthesized separately, often starting from salicylaldehyde and an appropriate acetophenone derivative through a Claisen-Schmidt condensation reaction.
Coupling Reaction: The final step involves the coupling of the benzothiazole derivative with the chromenone core. This is typically done using a base-catalyzed nucleophilic substitution reaction, where the 2,6-dichlorobenzyl group is introduced.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-7-[(2,6-dichlorobenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the chromenone core or the benzothiazole ring.
Substitution: Nucleophilic substitution reactions can occur, especially at the 2,6-dichlorobenzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced forms of the chromenone or benzothiazole rings.
Substitution: Substituted benzothiazole or chromenone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 3-(1,3-benzothiazol-2-yl)-7-[(2,6-dichlorobenzyl)oxy]-2H-chromen-2-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic properties. Its structural features enable it to interact with various biological targets, making it a potential candidate for the treatment of diseases such as cancer and bacterial infections.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system.
Wirkmechanismus
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-[(2,6-dichlorobenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The benzothiazole and chromenone moieties can interact with DNA or proteins, disrupting their normal function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2H-chromen-2-one: Lacks the 2,6-dichlorobenzyl group, which may affect its biological activity and chemical reactivity.
7-[(2,6-Dichlorobenzyl)oxy]-2H-chromen-2-one: Lacks the benzothiazole moiety, which may reduce its potential as a therapeutic agent.
3-(1,3-Benzothiazol-2-yl)-7-methoxy-2H-chromen-2-one: Substitutes the 2,6-dichlorobenzyl group with a methoxy group, potentially altering its chemical and biological properties.
Uniqueness
The uniqueness of 3-(1,3-benzothiazol-2-yl)-7-[(2,6-dichlorobenzyl)oxy]-2H-chromen-2-one lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzothiazole and chromenone moieties, along with the 2,6-dichlorobenzyl group, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C23H13Cl2NO3S |
|---|---|
Molekulargewicht |
454.3 g/mol |
IUPAC-Name |
3-(1,3-benzothiazol-2-yl)-7-[(2,6-dichlorophenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C23H13Cl2NO3S/c24-17-4-3-5-18(25)16(17)12-28-14-9-8-13-10-15(23(27)29-20(13)11-14)22-26-19-6-1-2-7-21(19)30-22/h1-11H,12H2 |
InChI-Schlüssel |
UZKSOQMRYOCLOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-4-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11654472.png)
![Propan-2-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11654483.png)
![2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4(3H)-one](/img/structure/B11654495.png)
![2-[(1E)-2-(Dimethylamino)ethenyl]-7-[(dimethylamino)methyl]-1-(4-methylphenyl)-3-nitro-1H-indol-6-OL](/img/structure/B11654503.png)



![Methyl 5-(diethylcarbamoyl)-4-methyl-2-{[(2-phenylquinolin-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11654525.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(3-chloro-4-methylphenyl)furan-2-carboxamide](/img/structure/B11654531.png)
![3-chloro-4-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B11654534.png)
![N-(2-chlorophenyl)-N-[N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-4-methylbenzenesulfonamide](/img/structure/B11654540.png)
![ethyl 4-{5-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11654545.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2-chlorophenyl)methylene]-](/img/structure/B11654546.png)
